1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole
Description
Systematic IUPAC Nomenclature and Atom Numbering
The systematic IUPAC name of this compound is derived through sequential identification of the parent structure and substituents. The parent heterocycle is 1H-indazole , a bicyclic system comprising fused benzene and pyrazole rings. Atom numbering begins at the pyrazole nitrogen (position 1) and proceeds clockwise, with the benzene ring positions numbered 4–9 (Figure 1).
Substituent Analysis:
- Position 1 : A methyl group (-CH₃) is attached to the pyrazole nitrogen, yielding the prefix 1-methyl.
- Position 3 : A carbonyl-linked pyrrolidine moiety is present. The pyrrolidine ring (C₄H₈N) is substituted at its third position with a 1,2,4-oxadiazol-3-yl group. This oxadiazole ring is further substituted at position 5 with a thiophen-2-yl group.
The full name is constructed as follows:
- Parent : 1H-indazole
- Substituents :
- 1-methyl (position 1)
- 3-[(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)] (position 3)
Table 1: IUPAC Name Breakdown
Heterocyclic Components: Indazole, Oxadiazole, Pyrrolidine, and Thiophene Moieties
The compound’s structure integrates four distinct heterocycles, each contributing unique electronic and steric properties.
1H-Indazole Core
The indazole system consists of a benzene ring fused to a pyrazole (1,2-diazole). The pyrazole nitrogen at position 1 is methylated, while position 3 hosts the pyrrolidine-carbonyl substituent. Indazole derivatives are known for pharmacological relevance, including kinase inhibition and anticancer activity.
Pyrrolidine Substituent
Pyrrolidine, a saturated five-membered amine ring (C₄H₈N), adopts a puckered conformation that influences the molecule’s three-dimensional shape. The carbonyl group at pyrrolidine’s position 1 connects it to the indazole core, while position 3 bears the oxadiazole-thiophene assembly.
1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Position 3 of this ring links to pyrrolidine, while position 5 is substituted with a thiophen-2-yl group. Oxadiazoles are valued in medicinal chemistry for their metabolic stability and hydrogen-bonding capacity.
Thiophene Moiety
Thiophene, a sulfur-containing aromatic ring, contributes π-electron density and enhances lipophilicity. Its substitution at position 2 of the oxadiazole introduces steric bulk and potential for hydrophobic interactions.
Table 2: Heterocyclic Components and Properties
Stereochemical Considerations in Pyrrolidine Substituent Orientation
The pyrrolidine ring introduces stereochemical complexity due to its non-planar structure. While the parent pyrrolidine is achiral, substitution at position 3 creates two stereoisomeric possibilities:
- Cis Isomer : The oxadiazole-thiophene substituent and indazole-carbonyl group reside on the same face of the pyrrolidine ring.
- Trans Isomer : These groups occupy opposite faces.
The compound’s synthetic route likely determines the predominant isomer. For example, cyclization reactions under specific conditions may favor one diastereomer over another. Computational modeling or X-ray crystallography would be required to confirm the absolute configuration.
Conformational Analysis:
- Envelope Conformation : Pyrrolidine adopts a puckered shape, with one atom displaced from the plane.
- Steric Effects : The bulky oxadiazole-thiophene group may restrict rotation around the C3-N bond, stabilizing specific conformers.
Figure 2: Pyrrolidine Substituent Orientation
(Representative diagram showing cis vs. trans configurations relative to the indazole-carbonyl group.)
Properties
IUPAC Name |
(1-methylindazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-23-14-6-3-2-5-13(14)16(21-23)19(25)24-9-8-12(11-24)17-20-18(26-22-17)15-7-4-10-27-15/h2-7,10,12H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAKFBRSCHNGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the indazole and pyrrolidine moieties. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and potassium t-butoxide for cyclization under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally related heterocyclic derivatives (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Comparisons
The oxadiazole ring’s electron-deficient nature may improve metabolic stability over triazol-one derivatives, which are prone to hydrolysis .
Spectroscopic Properties :
- DFT studies (e.g., B3LYP functional ) predict distinct vibrational modes for the oxadiazole-thiophene group (~1650 cm⁻¹ for C=N stretching), differing from thiazole-based analogs (~1550 cm⁻¹ for C-S stretching).
Synthetic Accessibility :
- The target compound’s pyrrolidine-oxadiazole linkage likely requires multi-step synthesis (e.g., cyclization of thioamide precursors), whereas triazol-one derivatives are often synthesized via Huisgen cycloaddition .
Crystallographic Data: SHELX-based refinements are critical for resolving the stereochemistry of the pyrrolidine ring, a challenge less pronounced in planar triazol-one systems.
Research Findings and Limitations
- Computational Insights : B3LYP/DFT analyses suggest the thiophene moiety enhances lipophilicity (predicted logP = 3.2) compared to phenyl-substituted oxadiazoles (logP = 2.7), favoring blood-brain barrier penetration.
- Structural Analogues : Triazol-one derivatives exhibit higher aqueous solubility but lower thermal stability (Tₘ < 150°C vs. >200°C for oxadiazoles).
- Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Further experimental validation is needed.
Biological Activity
The compound 1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Indazole core : Known for diverse biological activities.
- Pyrrolidine ring : Often associated with pharmacological properties.
- Oxadiazole and thiophene moieties : These groups are linked to enhanced antimicrobial and anticancer activities.
Antibacterial Activity
Recent studies have investigated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values compared to standard antibiotics like Oxytetracycline.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Bacillus cereus | 7.8 | 15.6 |
| Listeria monocytogenes | 7.8 | 15.6 |
| Escherichia coli | 15.6 | 31.25 |
| Pseudomonas aeruginosa | 15.6 | 31.25 |
| Salmonella enterica enteritidis | 15.6 | 31.25 |
The compound demonstrated significantly higher antibacterial activity than Oxytetracycline, with MIC values being up to 16-fold lower against Gram-negative bacteria and 8-fold lower against Gram-positive bacteria compared to the control .
The mechanism by which this compound exerts its antibacterial effects is believed to involve:
- Inhibition of cell wall synthesis : Similar to penicillin derivatives.
- Disruption of bacterial membrane integrity : Leading to increased permeability and cell lysis.
- Interference with metabolic pathways : Targeting specific enzymes involved in bacterial metabolism.
Study on Antimicrobial Properties
A comprehensive study evaluated various derivatives of the compound against a range of bacterial strains using broth dilution and spread plate techniques. The results indicated that derivatives containing the thiophene and oxadiazole moieties exhibited superior antimicrobial properties compared to their counterparts lacking these groups .
Evaluation Against Resistant Strains
Another study focused on the compound's effectiveness against antibiotic-resistant strains of bacteria. The results showed that the compound retained significant activity against resistant strains, suggesting its potential as a lead candidate for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
